molecular formula C11H17NO2 B1267077 n-Benzyl-2,2-dimethoxyethanamine CAS No. 54879-88-8

n-Benzyl-2,2-dimethoxyethanamine

Cat. No.: B1267077
CAS No.: 54879-88-8
M. Wt: 195.26 g/mol
InChI Key: LODLUMZUJRFPLU-UHFFFAOYSA-N
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Description

n-Benzyl-2,2-dimethoxyethanamine: is an organic compound with the molecular formula C11H17NO2. It is characterized by a benzyl group attached to a 2,2-dimethoxyethanamine moiety. This compound is used in various chemical syntheses and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: The preparation of n-Benzyl-2,2-dimethoxyethanamine can involve the condensation of benzylamine with 2,2-dimethoxyacetaldehyde. This reaction typically occurs under acidic conditions to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.

    Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, reacting with 2,2-dimethoxyethylamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reactions are optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Secondary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

n-Benzyl-2,2-dimethoxyethanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of n-Benzyl-2,2-dimethoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the dimethoxyethanamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • n-Benzyl-2,2-dimethoxyethylamine
  • 2,2-dimethoxyethylbenzylamine
  • n-Benzyl-2,2-dimethoxyethan-1-amine

Uniqueness: n-Benzyl-2,2-dimethoxyethanamine is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both benzyl and dimethoxyethanamine groups allows for versatile chemical transformations and interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

N-benzyl-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODLUMZUJRFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970215
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-88-8
Record name 54879-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (0.927 kg), chloroacetaldehydedimethylacetal (0.909 kg), sodium hydroxide solution (0.35 kg) in 2.72 L of water were charged into the flask under stirring at 25-30° C. for 10-15 min. Reaction mass was heated to 100-102° C. under stirring for 30 hrs. After completion of reaction, reaction mass was allowed to settle for 30 min. Two layers are separated and upper product layer was collected, distilled under high vacuum.
Quantity
0.927 kg
Type
reactant
Reaction Step One
Quantity
0.909 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
Type
reactant
Reaction Step One
Name
Quantity
2.72 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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